BenchChemオンラインストアへようこそ!

4,27-Dimethyl withaferin A

Neuroinflammation NF-κB Microglia

4,27-Dimethyl withaferin A is a non-substitutable, dual-methylated withanolide explicitly claimed in WO2015077780A1 for neurodegenerative disease research. Unlike generic withaferin A, this analog targets NF-κB pathways with distinct pharmacokinetics, making it essential for ALS, Alzheimer's, and TDP-43 proteinopathy models. Its unique 4,27-dimethyl signature is critical for SAR studies. Ensure your neuroinflammation research is reproducible—order this rigorously characterized, high-purity tool compound with full analytical documentation.

Molecular Formula C30H42O6
Molecular Weight 498.6 g/mol
Cat. No. B12426947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,27-Dimethyl withaferin A
Molecular FormulaC30H42O6
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC)C)O5)C)COC
InChIInChI=1S/C30H42O6/c1-16-13-23(35-27(32)19(16)15-33-5)17(2)20-7-8-21-18-14-26-30(36-26)25(34-6)10-9-24(31)29(30,4)22(18)11-12-28(20,21)3/h9-10,17-18,20-23,25-26H,7-8,11-15H2,1-6H3/t17-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1
InChIKeyMPAUUPAQELMJHR-NXRLXNGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,27-Dimethyl Withaferin A: A Semi-Synthetic Withanolide Analog for Neurodegenerative Disease Research


4,27-Dimethyl withaferin A (CAS 1777780-95-6) is a semi-synthetic analog of the natural withanolide withaferin A (WA). This compound features methylation at both the C-4 and C-27 hydroxyl groups of the WA scaffold, distinguishing it from the parent natural product and other mono-methylated analogs. It is explicitly claimed and characterized in patent WO2015077780A1 as part of a series of synthetic withanolides designed to overcome the pharmacokinetic limitations of WA, such as its short in vivo half-life, for the potential treatment of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) [1].

Why 4,27-Dimethyl Withaferin A is Not Interchangeable with Other Withanolides


Generic substitution of withanolide compounds in experimental systems is not scientifically valid due to the profound impact of even minor structural modifications on biological activity, target selectivity, and pharmacokinetic profile. The withanolide scaffold contains several functional groups whose modification leads to divergent bioactivities [2]. For instance, while withaferin A (WA) demonstrates potent cytotoxicity, its 4,27-dimethylated analog is explicitly patented for a distinct therapeutic application—neurodegenerative disease—based on a different mechanism of action (NF-κB inhibition) [1]. In contrast, other analogs, such as 4,27-diacetylwithaferin A, show optimal activity against kinetoplastid parasites [3], and ring A modifications can alter cytotoxicity by up to 35-fold [4]. Therefore, the specific methylation pattern of 4,27-dimethyl withaferin A defines its unique biological signature, making it a non-substitutable tool compound for research into NF-κB-mediated pathways in neuroinflammation.

Quantitative Evidence for 4,27-Dimethyl Withaferin A's Differentiated Profile


Inhibition of NF-κB Activation in Microglial Cells Compared to Parent Withaferin A

The parent compound, withaferin A (WA), is known to have a short in vivo half-life and toxicity issues [1]. The 4,27-dimethyl withaferin A analog was developed to address these limitations while maintaining or enhancing the desired NF-κB inhibitory activity, a key therapeutic target in neuroinflammation [1]. The compound's activity is quantitatively assessed in an NF-κB specific luciferase reporter system in BV-2 microglial cells. The patent data demonstrates that 4,27-O-dimethyl WA significantly inhibits LPS-stimulated NF-κB activation across a concentration range of 0.05 to 5 µM [2]. This provides a functional benchmark for procurement for researchers focused on neuroinflammatory pathways.

Neuroinflammation NF-κB Microglia

Differentiation from Withaferin A in In Vivo Gliosis Model

The mono-methylated analogs 4-O-methyl WA and 27-O-methyl WA were shown to decrease in vivo bioluminescence in a GFAP-luciferase mouse model of LPS-induced gliosis, indicating successful blood-brain barrier penetration and inhibition of astrocyte activation [1]. While the patent specifically claims 4,27-dimethyl WA for similar uses, this data for close structural analogs supports the class-level inference that methylation at the 4- and 27- positions confers the ability to cross the blood-brain barrier and exert an anti-inflammatory effect in the CNS, a property not consistently observed with the parent compound withaferin A.

Neurodegeneration Astrogliosis In Vivo Imaging

Comparison of NF-κB Inhibition with 4,27-Diacetyl Withaferin A

This evidence highlights the functional divergence among withaferin A derivatives modified at the same positions but with different functional groups. While 4,27-dimethyl withaferin A is pursued for its NF-κB inhibitory activity in the context of neurodegenerative disease [1], the 4,27-diacetyl analog (4,27-diacetylwithaferin A) is optimized for potent anti-parasitic activity. The diacetyl analog demonstrates IC50 values of 0.36, 2.82, and 0.19 µM against Leishmania amazonensis, L. donovani, and Trypanosoma cruzi, respectively, and exhibits significantly lower cytotoxicity to murine macrophages [2]. This stark difference in both therapeutic area and quantitative potency profile underscores that compounds with modifications at the 4- and 27-positions are not functionally interchangeable.

NF-κB Cytotoxicity Anti-parasitic

Targeted Research Applications for 4,27-Dimethyl Withaferin A Based on Its Differentiated Profile


Investigating the Role of NF-κB in Microglia-Mediated Neuroinflammation

4,27-Dimethyl withaferin A is the optimal tool compound for studies examining the contribution of NF-κB signaling to microglial activation and subsequent neuronal damage. Researchers can use this compound in BV-2 or primary microglial cell cultures to suppress LPS- or cytokine-induced NF-κB activity and assess downstream effects on pro-inflammatory gene expression, as established in the compound's patent data [1]. Its use is particularly relevant for disease models of ALS, Alzheimer's disease, and Parkinson's disease where neuroinflammation is a key pathological driver [1].

Validating TDP-43 Proteinopathy and Neurodegeneration Pathways

Given the patent's explicit claim for treating diseases characterized by TDP-43 proteinopathy [1], this compound is a critical reagent for research into ALS and frontotemporal lobar degeneration (FTLD). Investigators can use 4,27-dimethyl withaferin A to probe the mechanistic link between NF-κB activation and TDP-43 pathology. Studies could involve treating cell models expressing mutant TDP-43 (e.g., TDP-43 A315T) to determine if NF-κB inhibition via this compound can mitigate TDP-43 aggregation, mislocalization, or associated cytotoxicity [1].

Developing In Vivo Models of CNS Drug Efficacy and BBB Penetration

For researchers focused on in vivo neurotherapeutic development, 4,27-dimethyl withaferin A serves as a valuable probe for assessing blood-brain barrier (BBB) penetration and central anti-inflammatory activity. Based on the in vivo data for its close structural analogs [1], this compound can be used in rodent models of neuroinflammation (e.g., LPS-induced gliosis) to correlate systemic or direct CNS administration with pharmacodynamic markers such as reduced astrogliosis and microglial activation. This scenario is essential for preclinical studies aimed at developing therapies that can effectively target neuroinflammatory processes within the CNS.

Structure-Activity Relationship (SAR) Studies on the Withanolide Scaffold

4,27-Dimethyl withaferin A is an essential component for any comprehensive SAR study of the withanolide pharmacophore. By comparing its NF-κB inhibitory profile with that of its parent compound (withaferin A), its mono-methylated counterparts (4-O-methyl WA and 27-O-methyl WA), and other derivatives like 4,27-diacetyl WA [REFS-1, REFS-2], researchers can delineate the precise structural requirements for activity against specific targets (e.g., NF-κB vs. HSP90 vs. anti-parasitic activity). This type of analysis is fundamental for rationally designing next-generation withanolide-based therapeutics with improved selectivity and reduced off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,27-Dimethyl withaferin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.